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Maculatin-1.2

Cat. No.: B1576124
Attention: For research use only. Not for human or veterinary use.
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Description

Maculatin-1.2 is a synthetic, 24-amino acid antimicrobial peptide (GLFGVLAKVASHVVPAIAEHFQA) originally isolated from the skin secretions of the New Guinea green-eyed tree frog, Litoria genimaculata . This cationic peptide is unstructured in aqueous solutions but adopts a definitive amphipathic α-helical conformation upon interaction with lipid membranes, a key characteristic for its activity . Its primary research value lies in elucidating the mechanisms of membrane disruption by host-defense peptides. This compound is noted for its potent activity against Gram-positive bacteria, including Staphylococcus aureus . Studies on the closely related analog Maculatin 1.1 have demonstrated that its mechanism involves membrane insertion and the formation of finite, toroidal pores with a diameter estimated between 1.4 and 4.5 nm, leading to selective leakage of cellular contents . A critical structural feature is the presence of a proline residue, which introduces a kink in the helix that is essential for effective membrane insertion and disruptive activity . Researchers utilize this compound as a model peptide in biophysical studies employing techniques such as circular dichroism (CD) spectroscopy, NMR, neutron reflectometry, and molecular dynamics simulations to probe peptide-lipid interactions and the fundamentals of pore formation . This product is supplied as a lyophilized powder with a purity of >96.5% and is intended for Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

bioactivity

Antibacterial

sequence

GLFGVLAKVASHVVPAIAEHFQA

Origin of Product

United States

Structural Characterization and Conformational Dynamics of Maculatin 1.2

Primary Structure Elucidation and Amino Acid Sequence Analysis

Maculatin-1.2 is a cationic antimicrobial peptide originally isolated from the skin secretions of the New Guinea green-eyed tree frog (Litoria genimaculata). novoprolabs.com Its primary structure consists of a 24-amino acid sequence: H-Gly-Leu-Phe-Gly-Val-Leu-Ala-Lys-Val-Ala-Ser-His-Val-Val-Pro-Ala-Ile-Ala-Glu-His-Phe-Gln-Ala-NH2. novoprolabs.com This sequence gives the peptide a molecular formula of C111H174N30O27 and a molecular weight of 2360.7. novoprolabs.com A key feature of this compound and related peptides like Maculatin 1.1 is the amidation of the C-terminus, a post-translational modification. core.ac.uk

Primary Structure of this compound
PropertyDetails
Amino Acid Sequence H-Gly-Leu-Phe-Gly-Val-Leu-Ala-Lys-Val-Ala-Ser-His-Val-Val-Pro-Ala-Ile-Ala-Glu-His-Phe-Gln-Ala-NH2 novoprolabs.com
Length (amino acids) 24 novoprolabs.com
Molecular Formula C111H174N30O27 novoprolabs.com
Molecular Weight 2360.7 novoprolabs.com
Source New Guinea green-eyed tree frog (Litoria genimaculata) novoprolabs.com

Secondary Structure Determination in Diverse Environments

The secondary structure of this compound is highly dependent on its surrounding environment, a characteristic crucial for its function.

Conformational State in Aqueous Solution (e.g., Random Coil)

In an aqueous solution, this compound, much like its analogue Maculatin 1.1, is largely unstructured and adopts a random coil conformation. nih.govfrontiersin.org This disordered state is typical for many antimicrobial peptides in a solution before they interact with their target membranes. nih.govfrontiersin.org

Induced Helical Conformation Upon Membrane Interaction (e.g., α-helical structure)

Upon encountering a membrane-mimicking environment, such as in the presence of lipid membranes, this compound undergoes a significant conformational change. nih.govfrontiersin.org It folds into an α-helical structure. nih.govfrontiersin.orgsoton.ac.uk This induced helicity is a common feature among many antimicrobial peptides and is essential for their ability to interact with and disrupt microbial membranes. core.ac.ukmdpi.com For instance, upon contact with vesicles mimicking Staphylococcus aureus lipid membranes, Maculatin 1.1 transitions from a random coil to approximately 70% α-helix. nih.gov This amphipathic helical structure positions polar and nonpolar amino acid residues on opposite faces of the helix, facilitating its interaction with the lipid bilayer. core.ac.ukmdpi.com

Existence of Flexible Hinge Regions and Multiple Helical Segments (e.g., Maculatin 1.1)

A notable structural feature of the related peptide, Maculatin 1.1, is the presence of two distinct α-helical segments separated by a flexible hinge region. core.ac.ukresearchgate.net This flexibility is attributed to the presence of a Proline residue. core.ac.uk This "kinked" structure is believed to be important for the peptide's mechanism of action. mdpi.comnih.gov While this compound is a distinct peptide, the structural principles observed in Maculatin 1.1 provide valuable insights into the potential for similar dynamics.

Influence of Specific Residues on this compound Conformation

The specific amino acid composition of this compound plays a direct role in determining its three-dimensional structure and, consequently, its function.

Role of Proline Residues (e.g., Pro-15) in Helical Kinking and Membrane Disruption

In the closely related Maculatin 1.1, the Proline residue at position 15 (Pro-15) is critical for inducing a kink in the α-helical structure. nih.govresearchgate.net This proline-induced bend is not merely a structural quirk; it is fundamental to the peptide's ability to disrupt membranes. nih.govfrontiersin.org The kink allows the peptide to adopt a well-defined amphipathic conformation along its entire length, which is thought to facilitate its insertion into and disruption of the lipid bilayer. researchgate.netnih.gov Studies on Maculatin 1.1 have shown that replacing this proline with other amino acids, such as alanine (B10760859), results in a more linear, canonical α-helix and alters the peptide's activity. nih.gov This underscores the crucial role of proline in creating a "wedge" that drives membrane disruption. frontiersin.orgnih.gov Given the presence of a proline residue in the sequence of this compound, it is highly probable that it plays a similar, pivotal role in its conformational dynamics and mechanism of action.

Impact of Post-Translational Modifications (e.g., C-terminal Amidation) on Structure and Activity

Post-translational modifications (PTMs) are crucial covalent processing events that occur after protein biosynthesis and can significantly alter a peptide's structure, stability, and biological function. wikipedia.orgadelaide.edu.au For many antimicrobial peptides (AMPs), including this compound, one of the most common and functionally significant PTMs is C-terminal amidation. core.ac.uknih.gov This modification, where the C-terminal carboxyl group is replaced by an amide group, plays a pivotal role in modulating the peptide's interaction with bacterial membranes and, consequently, its antimicrobial efficacy.

Research on the closely related peptide, Maculatin-1.1, provides profound insights into the effects of this modification, which are considered directly applicable to this compound due to their high sequence homology. nih.govresearchgate.net The natural form of Maculatin is C-terminally amidated. mdpi.comsemanticscholar.org This modification neutralizes the negative charge of the C-terminal carboxyl group, which increases the peptide's net positive charge and is thought to enhance its interaction with the negatively charged components of bacterial membranes. core.ac.ukresearchgate.net

Studies comparing the amidated (Mac1-NH₂) and non-amidated or free acid (Mac1-COOH) forms of Maculatin-1.1 have demonstrated that C-terminal amidation is critical for its biological activity. nih.govresearchgate.net The amidated peptide exhibits significantly higher antibacterial and cytotoxic capabilities. nih.gov This enhanced activity is directly linked to its increased ability to disrupt cell membranes. nih.govresearchgate.net

Circular dichroism (CD) spectroscopy has revealed that C-terminal amidation is important for maintaining the structural stability of the peptide, particularly its α-helical conformation, upon interaction with membrane-mimicking environments like micelles. nih.govresearchgate.net While both the amidated and non-amidated forms may be unstructured in aqueous solutions, the amidated version more readily adopts and stabilizes the α-helical structure necessary for its membrane-disrupting function. nih.gov

Furthermore, solid-state Nuclear Magnetic Resonance (NMR) studies have elucidated the specific nature of the peptide-membrane interaction. These studies show that C-terminal amidation results in a more significant disturbance of the phospholipid headgroups of the lipid bilayer. nih.govresearchgate.net Interestingly, the modification appears to have minimal effect on the lipid tails, suggesting that its primary impact is at the membrane interface. nih.gov This supports a model where the increased positive charge and stabilized helical structure of the amidated peptide lead to stronger electrostatic interactions and subsequent disruption of the membrane's surface integrity. sciety.orgbiorxiv.org

The enhanced membrane activity translates directly to higher biological efficacy. Dye leakage experiments confirm that the amidated form of Maculatin-1.1 possesses a superior ability to permeabilize lipid vesicles compared to its non-amidated counterpart. nih.govresearchgate.net This increased membrane disruption is the likely mechanism behind its heightened antimicrobial power.

Table 1: Impact of C-terminal Amidation on the Antimicrobial Activity of Maculatin-1.1 Data is illustrative and based on findings for Maculatin-1.1, a close homolog of this compound.

Peptide FormRelative Antimicrobial ActivityRelative CytotoxicityMembrane Disruptive Ability
Amidated (Mac1-NH₂)HighHighHigh
Non-amidated (Mac1-COOH)LowLowLow

Table 2: Impact of C-terminal Amidation on the Structural Properties of Maculatin-1.1 in a Membrane Environment Data is illustrative and based on findings for Maculatin-1.1, a close homolog of this compound.

Peptide Formα-Helical Stability in MicellesInteraction with Phospholipid HeadgroupsInteraction with Lipid Tails
Amidated (Mac1-NH₂)HighStrong DisturbanceLittle Effect
Non-amidated (Mac1-COOH)LowWeak DisturbanceLittle Effect

Synthetic and Recombinant Production Methodologies for Maculatin 1.2

Solid-Phase Peptide Synthesis (SPPS) Protocols

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for the artificial production of peptides like Maculatin-1.2. bachem.com This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. bachem.comcsic.es The process is characterized by cycles of deprotection of the Nα-amino group, followed by the coupling of the next protected amino acid in the sequence. bachem.com The use of a solid support simplifies the purification process, as excess reagents and soluble by-products can be easily removed by washing and filtration. bachem.comcsic.es

A prevalent strategy within SPPS is the use of 9-fluorenylmethoxycarbonyl (Fmoc) chemistry for the temporary protection of the α-amino group of the amino acids. nih.govnih.gov The Fmoc group is advantageous because it can be removed under mild basic conditions, typically with a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF), which is orthogonal to the acid-labile protecting groups on the amino acid side chains. csic.esnih.gov Once the desired peptide sequence is fully assembled, the peptide is cleaved from the resin support, and the permanent side-chain protecting groups are simultaneously removed. This is commonly achieved using a strong acid, such as trifluoroacetic acid (TFA), often in a cocktail with "scavenger" molecules to prevent side reactions. nih.govnih.gov

Table 1: Key Steps in Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

Step Description Reagents/Conditions
Resin Swelling The solid support resin is swelled in an appropriate solvent to allow for efficient reaction kinetics. Dimethylformamide (DMF) or Dichloromethane (CH2Cl2)
Fmoc Deprotection The Fmoc protecting group is removed from the N-terminus of the growing peptide chain. 20% piperidine in DMF
Washing Excess deprotection reagent and by-products are washed away. DMF and other appropriate solvents
Amino Acid Coupling The next Fmoc-protected amino acid is activated and coupled to the deprotected N-terminus. Coupling reagents (e.g., HBTU, HATU, DIC) in DMF
Washing Unreacted amino acids and coupling reagents are removed. DMF and other appropriate solvents

| Final Cleavage and Deprotection | The completed peptide is cleaved from the resin, and side-chain protecting groups are removed. | Trifluoroacetic acid (TFA) with scavengers (e.g., water, triisopropylsilane) |

Purification Strategies (e.g., HPLC)

Following cleavage from the solid support, the crude synthetic peptide is a mixture containing the target peptide, truncated sequences, and other by-products from the synthesis process. nih.gov Therefore, a robust purification step is essential to obtain high-purity this compound. The most widely used and effective method for this purpose is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). nih.govharvardapparatus.com

RP-HPLC separates molecules based on their hydrophobicity. harvardapparatus.com The crude peptide mixture is dissolved in an aqueous mobile phase and loaded onto a column packed with a non-polar stationary phase (e.g., silica (B1680970) with C8 or C18 alkyl chains). harvardapparatus.com A gradient of increasing organic solvent, typically acetonitrile, is then passed through the column. harvardapparatus.com The more hydrophobic a peptide is, the more strongly it will adsorb to the stationary phase, and thus it will require a higher concentration of the organic solvent to be eluted from the column. harvardapparatus.com This differential elution allows for the separation of the full-length this compound from more hydrophilic or hydrophobic impurities. nih.govharvardapparatus.com The purity of the collected fractions is typically verified by analytical RP-HPLC and mass spectrometry. nih.gov

Considerations for Residual Counterions (e.g., Trifluoroacetic Acid) on Experimental Data

A critical consideration in the use of peptides synthesized via SPPS and purified by RP-HPLC is the presence of residual counterions, most notably trifluoroacetic acid (TFA). genscript.com.cngenscript.com TFA is ubiquitously used in the cleavage step and as a mobile phase additive in HPLC to improve peak resolution. nih.govgenscript.com.cn During the final lyophilization (freeze-drying) step, while free TFA is largely removed, some TFA molecules remain ionically bound to the positively charged amino acid residues (like lysine (B10760008), arginine, and histidine) and the N-terminus of the peptide, forming TFA salts. genscript.com.cnmdpi.com

The presence of these residual TFA counterions can have significant and often unpredictable effects on experimental data. novoprolabs.comgenscript.com.cn For instance, TFA has been shown to influence cellular assays, in some cases inhibiting cell proliferation and in others promoting it. genscript.com.cngenscript.com It has also been reported to interfere with certain biophysical studies, such as infrared spectroscopy, due to its strong absorbance in regions that can overlap with the peptide's amide I band, complicating secondary structure analysis. genscript.com The acidic nature of TFA can also lower the pH of the peptide solution, which may alter the conditions of subsequent experiments. genscript.com Due to these potential interferences, for certain sensitive biological assays, it may be necessary to perform a counterion exchange step, replacing the TFA ions with more biologically compatible ions like acetate (B1210297) or hydrochloride. genscript.commdpi.com This can be achieved through techniques like ion-exchange chromatography or repeated lyophilization from a solution containing the desired counterion's acid (e.g., HCl). mdpi.comrsc.org

Recombinant Expression and Purification Strategies for Native Forms

As an alternative to chemical synthesis, this compound can be produced recombinantly, which is often a more cost-effective approach for producing larger quantities of the peptide, especially when isotopic labeling is required. nih.govfrontiersin.org This involves introducing the gene encoding this compound into a host organism, typically Escherichia coli, which then synthesizes the peptide. researchgate.netmdpi.com

Utilization of Fusion Constructs for Native Termini Generation (e.g., SUMO and Intein Tags)

A significant challenge in the recombinant expression of antimicrobial peptides like this compound is their potential toxicity to the host cells and their susceptibility to degradation by host proteases. researchgate.netbac-lac.gc.ca To circumvent these issues, this compound is often expressed as a fusion protein. researchgate.netnih.gov In this strategy, the peptide is genetically fused to a larger, more stable protein partner or "tag." frontiersin.org This fusion can enhance the solubility of the expressed protein, protect the peptide from degradation, and facilitate purification. mdpi.comnih.gov

The Small Ubiquitin-like Modifier (SUMO) is a commonly used fusion tag that has been shown to significantly improve the expression and solubility of recombinant proteins. mdpi.comnih.gov A key advantage of the SUMO system is the availability of a specific protease, SUMO protease (Ulp1), which recognizes the tertiary structure of the SUMO tag and cleaves the fusion protein precisely at the junction, allowing for the release of the target peptide with its native N-terminus, leaving no extra amino acids. mdpi.combac-lac.gc.ca

For peptides like Maculatin-1.1 (a closely related peptide to this compound) that possess a C-terminal amidation, which is a common post-translational modification in antimicrobial peptides, a more complex fusion strategy is required. researchgate.netresearchgate.net A dual-fusion system employing both a SUMO tag at the N-terminus and an intein tag at the C-terminus has been successfully used. researchgate.netnih.gov Inteins are protein segments that can excise themselves from a precursor protein and ligate the flanking N- and C-terminal sequences (exteins). researchgate.net This self-cleaving property of the intein can be harnessed to generate the desired C-terminal amide. This dual-tagging approach not only protects the peptide during expression but also enables the generation of a final product that closely mimics the native, biologically active form of the peptide. researchgate.net

Table 2: Comparison of Fusion Tags for Recombinant this compound Production

Fusion Tag Primary Function Cleavage Method Resulting Terminus
His-tag Facilitates purification via immobilized metal affinity chromatography (IMAC). Specific protease (e.g., TEV, Enterokinase) May leave residual amino acids at the N-terminus.
SUMO Enhances solubility and expression; protects from degradation. SUMO Protease (Ulp1) Generates a native N-terminus. mdpi.combac-lac.gc.ca
Intein Facilitates C-terminal modification (e.g., amidation). Self-cleavage, often induced by a change in pH or temperature. Can generate a native or modified C-terminus. researchgate.net

| Thioredoxin (Trx) | Enhances solubility and can promote correct disulfide bond formation. | Specific protease (e.g., Enterokinase) | May leave residual amino acids at the N-terminus. |

Isotopic Labeling for Advanced Spectroscopic Studies (e.g., ¹⁵N-labeled this compound)

A major advantage of recombinant expression is the relative ease of producing isotopically labeled peptides for use in advanced spectroscopic techniques like Nuclear Magnetic Resonance (NMR). researchgate.netnih.gov NMR spectroscopy is a powerful tool for determining the three-dimensional structure of peptides and for studying their interactions with other molecules, such as bacterial membranes. nih.govunimelb.edu.au

To generate ¹⁵N-labeled this compound, the E. coli expression host is grown in a minimal medium where the sole nitrogen source is a ¹⁵N-labeled compound, such as ¹⁵NH₄Cl. researchgate.netnih.gov As the bacteria grow and express the fusion protein, the ¹⁵N isotope is incorporated into all the nitrogen-containing molecules, including the amino acids that make up the this compound peptide. nih.gov

The resulting ¹⁵N-labeled peptide can then be used in a variety of NMR experiments, such as ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectroscopy. nih.govrsc.org The ¹H-¹⁵N HSQC experiment produces a spectrum where each peak corresponds to a specific nitrogen-hydrogen bond in the peptide's backbone, providing a unique "fingerprint" of the peptide's structure. nih.gov By analyzing changes in the positions and intensities of these peaks upon interaction with, for example, model membranes, researchers can gain detailed insights into the structural changes the peptide undergoes and identify the specific residues involved in the interaction. nih.govresearchgate.net This information is invaluable for understanding the peptide's mechanism of action. researchgate.netkaust.edu.sa

Molecular and Cellular Mechanisms of Action of Maculatin 1.2

Membrane Interaction and Target Selectivity

The initial and most critical step in the action of Maculatin-1.2 is its interaction with the cell membrane. This interaction is governed by a combination of electrostatic and hydrophobic forces, which also dictates its selectivity for bacterial over mammalian cells.

Electrostatic Interactions with Negatively Charged Bacterial Membranes

The selective targeting of bacterial membranes by this compound is largely initiated by electrostatic interactions. Bacterial membranes are characterized by a high content of negatively charged phospholipids (B1166683), such as phosphatidylglycerol (PG) and cardiolipin (B10847521) (CL). nih.govfrontiersin.org In contrast, the outer leaflet of mammalian cell membranes is predominantly composed of zwitterionic (electrically neutral) phospholipids like phosphatidylcholine (PC) and sphingomyelin. nih.gov

This compound is a cationic peptide, possessing a net positive charge at physiological pH. nih.govfrontiersin.org This positive charge facilitates a strong electrostatic attraction to the anionic surface of bacterial membranes. nih.govmdpi.com This initial binding is a prerequisite for the subsequent steps of its antimicrobial action. Studies on the closely related Maculatin-1.1 have shown a significantly higher affinity for membranes containing anionic lipids compared to neutral membranes. nih.govscispace.com This electrostatic guidance concentrates the peptide at the bacterial membrane surface, a crucial step for reaching the critical concentration required for membrane disruption. frontiersin.org The interaction with anionic lipids is a key determinant of its mode of action and selectivity. frontiersin.org

Differential Binding Affinity for Anionic versus Zwitterionic Model Membranes

Experimental evidence strongly supports the preferential interaction of maculatin peptides with anionic membranes over zwitterionic ones. nih.govscispace.com Studies using model membranes have demonstrated that Maculatin-1.1, a close homolog of this compound, exhibits a greater binding affinity for bilayers composed of anionic phospholipids (like POPG) compared to those made of zwitterionic phospholipids (like POPC). nih.govcore.ac.uk For instance, surface plasmon resonance studies have shown weak binding of Maculatin-1.1 to membranes mimicking human red blood cells (POPC/Chol/SM) but strong binding to membranes mimicking S. aureus (POPG/TOCL) and E. coli (POPE/POPG). nih.gov

Differential scanning calorimetry has also revealed that maculatin peptides perturb anionic dimyristoylphosphatidylglycerol (DMPG) bilayers more significantly than zwitterionic dimyristoylphosphatidylcholine (B1235183) (DMPC) bilayers. core.ac.uk This preferential binding is not solely due to charge, as the lipid environment as a whole plays a role, but the electrostatic component is a major driver. frontiersin.org While maculatins can still bind to zwitterionic membranes, the interaction is weaker, and higher concentrations are often required to induce membrane disruption. frontiersin.orgnih.gov

Table 1: Binding Characteristics of Maculatin-1.1 to Different Model Membranes Note: Data for Maculatin-1.1 is presented as a close analog to this compound.

Model Membrane CompositionMimickingBinding AffinityReference
POPC/Chol/SMHuman Red Blood CellWeak nih.gov
POPG/TOCLS. aureusStrong nih.gov
POPE/POPGE. coliStrong nih.gov
DMPG (anionic)Bacterial MembraneStrongly Perturbed core.ac.uk
DMPC (zwitterionic)Eukaryotic MembraneLess Perturbed core.ac.uk

Hydrophobic Interactions and Peptide Partitioning into Lipid Bilayers

Following the initial electrostatic attraction, the subsequent partitioning of this compound into the lipid bilayer is driven by hydrophobic interactions. frontiersin.orgmdpi.com Maculatin peptides are amphipathic, meaning they possess both hydrophilic (polar) and hydrophobic (nonpolar) regions. nih.govcore.ac.uk Upon binding to the membrane surface, they adopt an α-helical secondary structure, which spatially separates these regions. frontiersin.orgcore.ac.uk

This amphipathic α-helix then inserts into the membrane, with the hydrophobic face of the helix interacting favorably with the acyl chains of the membrane lipids and the hydrophilic face potentially interacting with the lipid headgroups and water. frontiersin.orgmdpi.com Molecular dynamics simulations of Maculatin-1.1 have shown that the peptide has a strong tendency to form clusters and can induce curvature in the bilayer. conicet.gov.arresearchgate.netnih.gov The peptide embeds deeply into the membrane, and this insertion is influenced by the lipid tail composition, showing a preference for fluid phospholipid bilayers. frontiersin.org These hydrophobic interactions are essential for destabilizing the membrane architecture and are a critical component of the peptide's lytic mechanism. frontiersin.org

Membrane Permeabilization and Disruption Mechanisms

Once partitioned into the lipid bilayer, this compound disrupts the membrane's integrity, leading to the leakage of cellular contents and ultimately, cell death. Several models have been proposed to describe this process, with the toroidal pore model being the most widely supported for maculatins.

Pore-Forming Models: Toroidal Pore Hypothesis

The toroidal pore model is one of the leading hypotheses for the membrane-disrupting action of many antimicrobial peptides, including this compound. frontiersin.orgmdpi.comnih.gov In this model, the peptides insert into the membrane and induce a high degree of curvature, causing the lipid monolayers to bend continuously from the upper leaflet to the lower leaflet, forming a pore lined by both the peptides and the lipid headgroups. mdpi.comnih.gov This creates a water-filled channel through the membrane.

Several lines of evidence support a pore-forming mechanism for maculatins. tcdb.orgnih.govnih.gov Fluorescence spectroscopy experiments have shown that maculatins can induce the leakage of fluorescent probes from lipid vesicles. nih.govnih.gov Confocal fluorescence microscopy has provided direct visualization of this leakage, demonstrating a differential release of small versus large fluorescent markers, which is characteristic of the formation of a discrete pore structure. nih.gov Solid-state NMR studies on Staphylococcus aureus treated with Maculatin-1.1 revealed the formation of an isotropic phase, which is indicative of highly mobile lipids, a feature consistent with the high curvature strain found in toroidal pores. nih.gov Molecular dynamics simulations also suggest that maculatin peptides can form pore-like structures that allow for the permeation of water. cloudfront.net These pores are thought to be dynamic, continuously forming and dissociating within the membrane. tcdb.org

Table 2: Evidence Supporting the Toroidal Pore Model for Maculatin Peptides

Experimental TechniqueKey FindingInferenceReference
Fluorescence SpectroscopyPeptide-induced leakage of encapsulated fluorescent probes from vesicles.Membrane permeabilization. nih.govnih.gov
Confocal MicroscopyDifferential leakage of small vs. large fluorescent markers from single vesicles.Formation of discrete, size-selective pores. nih.gov
Solid-State 31P NMRFormation of an isotropic lipid phase in bacterial membranes.Presence of highly mobile lipids, characteristic of high-curvature toroidal pores. nih.gov
Molecular Dynamics SimulationsPeptide aggregates form water-permeable, pore-like structures.Structural basis for pore formation. cloudfront.net

Analysis of Barrel-Stave Pore Formation

The barrel-stave model is another proposed mechanism for pore formation by antimicrobial peptides. frontiersin.orgmdpi.com In this model, the peptides insert perpendicularly into the membrane and aggregate to form a barrel-like structure, where the hydrophobic surfaces of the peptides face the lipid acyl chains and the hydrophilic surfaces line the aqueous channel. mdpi.comnih.gov

While maculatins are known to form pores, the evidence specifically supporting the barrel-stave model is less compelling compared to the toroidal pore model. The barrel-stave mechanism typically requires the peptides to fully span the lipid bilayer. nih.gov this compound, at 21 amino acids in length, can adopt an α-helical structure capable of spanning the membrane. frontiersin.orgnih.gov However, the structural features induced by maculatin, such as significant membrane curvature and the mobilization of lipid headgroups, are more consistent with the toroidal pore mechanism. conicet.gov.arresearchgate.netnih.gov Some studies suggest that the distinction between these models can be fluid, and peptides may utilize mechanisms that have features of both or transition between states. nih.gov For this compound, while transmembrane insertion occurs, the collective evidence points more strongly towards a mechanism that involves significant lipid rearrangement and headgroup participation in the pore lining, which is the hallmark of the toroidal pore model. mdpi.comnih.gov

Distinction from Carpet Mechanism of Membrane Lysis

The antimicrobial action of this compound is primarily distinguished from the "carpet" model of membrane lysis, a mechanism employed by other peptides such as aurein (B1252700) 1.2. frontiersin.orgtdx.catnih.gov The carpet mechanism is characterized by the initial binding and accumulation of peptides parallel to the surface of the lipid bilayer. nih.gov Once a critical threshold concentration is reached, the peptides disrupt the membrane in a detergent-like manner, leading to a sudden and catastrophic loss of membrane integrity through the formation of micelles. frontiersin.orgnih.govnih.gov

In contrast, this compound's activity does not align with this model. Studies using quartz crystal microbalance and atomic force microscopy reveal that at lower concentrations (e.g., <5 μM), this compound engages in transmembrane incorporation rather than simple surface association. frontiersin.orgtdx.cat As the concentration increases, it induces lysis not through sudden disruption, but in a slow, progressive, and concentration-dependent manner, which can involve the formation of mixed micelles and discrete pores. frontiersin.orgtdx.cat This mode of action, which involves inserting into and spanning the membrane, is fundamentally different from the surface-level disruption characteristic of the carpet model. frontiersin.orgtdx.catnih.gov While peptides like aurein 1.2 cause an abrupt lysis consistent with the carpet mechanism, maculatin's action is more aligned with pore-forming models that require peptide insertion across the bilayer. frontiersin.orgtdx.cat

Influence on Lipid Bilayer Structure and Dynamics

A significant aspect of this compound's interaction with lipid bilayers is its potent ability to induce membrane curvature and deformation. Coarse-grained molecular dynamics simulations have consistently shown that Maculatin-1.1 (a closely related analogue) has a strong tendency to form clusters that induce local curvature, even at low peptide-to-lipid ratios. mdpi.complos.org This peptide-induced bending of the membrane is a critical step in its mechanism. mdpi.com

The induction of curvature is linked to the peptide's structural properties and its orientation within the membrane. frontiersin.orgcore.ac.uk Molecular dynamics simulations suggest that longer peptides like maculatin require longer-range membrane curvature to properly fold and stabilize the formation of transmembrane pores. frontiersin.org Indeed, the peptide shows a strong preference for binding to regions of the membrane that already exhibit high curvature, such as near existing pores. frontiersin.org The orientation of maculatin appears to be more influenced by membrane curvature than by the surface charge of the lipids. core.ac.uknih.gov This propensity to deform the membrane is visibly manifested in electron micrographs of Staphylococcus aureus cells treated with maculatin, which show the development of rough and rippled cell surfaces. nih.gov

This compound significantly alters the organization and physical state of lipids within the bilayer. The nature of this alteration is highly dependent on the lipid composition of the target membrane. In bilayers composed of zwitterionic lipids like dimyristoylphosphatidylcholine (DMPC), maculatin binding leads to a concentration-dependent increase in the disorder of the lipid acyl chains.

Table 1: Effect of Maculatin-1.1 on Lipid Bilayer Order
Lipid Bilayer CompositionObserved Effect on Bilayer OrderInferred MechanismReference
Zwitterionic (DMPC)Concentration-dependent increase in bilayer disorder. Biphasic change with initial binding followed by abrupt non-linear disordering.Bilayer perturbation and disordering.
Mixed Anionic (DMPC/DMPG)Stronger, concentration-dependent interaction. Small increases in order at low peptide levels, followed by significant disorder at higher levels, but with retention of overall bilayer structure. Evidence of DMPG phase separation.Pore formation with preferential interaction with anionic lipids.

A key feature of this compound's mechanism is its ability to insert into and adopt a transmembrane orientation within the lipid bilayer. core.ac.uk This process is dynamic and depends on factors such as peptide concentration and membrane composition. frontiersin.orgmdpi.com At low concentrations, maculatin exhibits transmembrane incorporation. frontiersin.orgtdx.cat Molecular dynamics simulations indicate that an increase in the peptide-to-lipid ratio can trigger a shift from an initial interfacial location to a transmembrane orientation. mdpi.com

While monomeric maculatin may reside at the membrane surface, the aggregation of several peptides is a prerequisite for stable insertion into the hydrophobic core of the bilayer. mdpi.com Neutron reflectometry experiments using deuterium-labeled maculatin confirmed that the peptide spans across anionic bilayers, which is compatible with molecular dynamics simulations and supports a transmembrane pore model. core.ac.uk Further simulations showed that once spanning the bilayer, the peptide can adopt a parallel fashion relative to the lipid acyl chains. core.ac.uk However, obtaining a single, definitive orientation has been challenging, with various studies reporting different tilt angles and arrangements based on the specific model membrane used. core.ac.uknih.gov

Alterations in Lipid Distribution and Order within Bilayers

Mechanisms of Peptide Aggregation and Oligomerization in Membranes

The biological activity of this compound is intrinsically linked to its aggregation and oligomerization within the target membrane. The formation of peptide clusters is a critical step that facilitates deeper insertion into the lipid bilayer and subsequent membrane disruption. mdpi.com While a single maculatin peptide may remain at the membrane's surface, the cooperative action of multiple molecules is necessary for them to penetrate the hydrophobic core. mdpi.com

Research indicates that maculatin has a strong propensity to form these clusters. mdpi.com The size of these oligomers can vary depending on the surrounding lipid environment; studies have suggested that aggregates ranging from dimers to pentamers are dominant in membranes with short-chain phospholipids, while hexamers or larger structures may form in the presence of lipids with longer acyl chains. core.ac.uk It is this aggregation that drives the potent killing action of the peptide. mdpi.com Unlike some other peptides that form well-defined, highly organized pore structures, maculatin aggregates have been described as less-defined clusters that still effectively permeabilize the membrane. mdpi.com The process of oligomerization is a necessary precursor to the formation of the pores or membrane defects that ultimately lead to cell death.

Table 2: Reported Oligomeric States of Maculatin-1.1 in Membranes
Lipid EnvironmentDominant Oligomeric StateReference
Phospholipids with short acyl chains (e.g., DMPC)Dimers to Pentamers core.ac.uk
Phospholipids with longer acyl chainsHexamers or larger aggregates core.ac.uk

Interactions with Non-Membrane Bacterial Components (e.g., Teichoic Acids, Lipoteichoic Acids, if applicable)

Before this compound can exert its disruptive effects on the cytoplasmic membrane of Gram-positive bacteria, it must first traverse the cell wall. This structure is rich in anionic polymers, namely wall teichoic acids (WTA) and lipoteichoic acids (LTA). mdpi.com As a cationic peptide, this compound's initial interaction with the bacterial surface is governed by electrostatic attraction to these negatively charged components. mdpi.com

While specific binding studies between maculatin and isolated teichoic acids are not extensively detailed, evidence strongly suggests a significant interaction. Solid-state NMR studies on live Gram-positive bacteria, such as B. cereus and S. epidermidis, have shown that Maculatin-1.1 effectively disrupts their cell membranes. core.ac.uk Critically, these studies noted that the peptide-to-lipid ratio required to induce this disruption in live cells is substantially higher than that needed to achieve the same effect in model lipid bilayers. core.ac.uk This discrepancy is attributed to the initial sequestration of the peptide by other components of the cell envelope, primarily the teichoic acid polymers. core.ac.uk This initial binding to the cell wall can act as a trap, reducing the effective concentration of the peptide that reaches the membrane, or it may function as a "ladder," guiding the peptide toward its ultimate target. mdpi.com Therefore, the teichoic acid layer serves as an initial interaction site and a barrier that must be overcome for maculatin to execute its membrane-lytic function.

Structure Activity Relationship Studies of Maculatin 1.2 and Its Analogues

Effects of Amino Acid Substitutions on Membrane Interaction and Activity

The precise sequence of amino acids in Maculatin-1.2 is critical to its mechanism of action, which involves direct interaction with and disruption of microbial cell membranes. Altering this sequence, even with a single amino acid substitution, can have profound effects on its structure, membrane-binding affinity, and lytic capabilities.

A defining feature of many frog skin antimicrobial peptides, including Maculatin-1.1 (a very close analogue of 1.2), is the presence of a proline residue. In Maculatin-1.1, the Proline at position 15 (Pro-15) introduces a significant kink in its α-helical structure. researchgate.netfrontiersin.org This structural feature is not a flaw but a critical element that facilitates its antimicrobial action. nih.gov The proline-induced hinge is thought to act as a wedge, enabling the peptide to insert more effectively into the membrane bilayer. frontiersin.org

Studies involving the replacement of this crucial proline with other amino acids, such as Glycine (B1666218) (Maculatin P15G) or Alanine (B10760859) (Maculatin P15A), have demonstrated its importance. Substitution of Pro-15 with either alanine or glycine results in reduced binding to membranes. researchgate.netfrontiersin.org While these analogues can still adopt a helical structure, it is typically a more linear, canonical α-helix without the characteristic kink of the native peptide. nih.gov This alteration changes the distribution of residues and modifies the peptide's amphipathicity. nih.gov

While all three peptides (native Maculatin, P15G, and P15A) decrease membrane order upon binding, native Maculatin-1.1 causes the most significant change in bilayer structure, highlighting the central role of proline in inducing membrane disorder. nih.gov The lytic potency of the proline-substituted analogues is notably diminished in anionic vesicles, which mimic bacterial membranes. nih.gov This suggests that the proline hinge is key for the peptide to achieve an optimal amphiphilic conformation at the membrane interface to cause damage. nih.gov Interestingly, the P15A analogue showed the highest amount of binding and induced the largest disordering in certain model membranes (DMPC at 20°C), which may also correlate with an observed increase in hemolytic activity. nih.gov

Table 1: Impact of Proline-15 Substitution in Maculatin-1.1 on Membrane Interaction

AnalogueStructural ChangeEffect on Membrane BindingImpact on Membrane Disruption
Native Maculatin (with Pro-15) Kinked α-helixFacilitates insertion via a "wedge" mechanism. frontiersin.orgCauses the largest change in bilayer structure and significant membrane disorder. nih.gov
Maculatin P15G (Glycine) More linear α-helixReduced binding to membranes. researchgate.netReduced lytic potency, especially in anionic vesicles. nih.gov Induces a large linear decrease in bilayer order. nih.gov
Maculatin P15A (Alanine) Tighter, more canonical α-helix nih.govReduced binding affinity compared to native peptide. researchgate.netDecreased lytic activity in anionic POPC/POPG membranes compared to native Maculatin. nih.gov

The antimicrobial activity of peptides like this compound is governed by a delicate balance of hydrophobicity and net positive charge. These properties determine the initial electrostatic attraction to the negatively charged bacterial membranes and the subsequent insertion into the hydrophobic lipid core. The distribution of hydrophobic and cationic residues, particularly around the critical proline residue, is central to the peptide's ability to penetrate and lyse a lipid bilayer. researchgate.net

Increasing the net positive charge of an antimicrobial peptide can enhance its binding affinity towards anionic bacterial membranes. mdpi.com However, modifications are not always straightforward. For instance, a lysine (B10760008) substitution that was found to improve the activity of a related peptide, Aurein (B1252700) 1.2, actually reduced the activity of Maculatin-1.1 because it disrupted the α-helical structure. unimelb.edu.au This underscores the complex and interdependent nature of charge, structure, and activity. uq.edu.au

Table 2: Effects of Hydrophobicity and Charge Modifications

Modification TypeGeneral Effect on Antimicrobial PeptidesSpecific Findings Related to Maculatin/Analogues
Increased Positive Charge Enhances electrostatic attraction and binding to anionic bacterial membranes. mdpi.comA specific lysine substitution that worked in Aurein 1.2 was detrimental to Maculatin-1.1's activity due to structural disruption. unimelb.edu.au
Altered Hydrophobicity Modulates insertion into the lipid bilayer; an optimal balance is needed to avoid non-specific toxicity. imrpress.comThe topographic distribution of hydrophobic residues around the proline hinge is a determining factor in membrane insertion and lysis. researchgate.net

Proline Replacements (e.g., Glycine, Alanine) and Their Impact on Membrane Disruption

Role of Peptide Length and Amphiphilicity in Mechanistic Differences

The physical dimensions of an antimicrobial peptide, particularly its length, play a significant role in its mechanism of action. mdpi.com Maculatin-1.1, at 21 amino acids, is long enough to span a typical phospholipid bilayer when in an α-helical conformation. researchgate.netmdpi.com This ability is a prerequisite for the formation of stable transmembrane pores, a common mechanism of action for longer peptides. nih.gov

In contrast, shorter peptides like Aurein 1.2 (13 residues) are not long enough to span the membrane as a stable helix. mdpi.comnih.gov Consequently, they are believed to act via a different mechanism, often described as the "carpet model". nih.govcloudfront.net In this model, the peptides accumulate on the membrane surface, disrupting the lipid packing and eventually causing the membrane to disintegrate through a detergent-like effect or micellization, without forming discrete pores. nih.govcloudfront.net

The difference in length between Maculatin and Aurein is a critical factor in their distinct lytic mechanisms. mdpi.com Maculatin's ability to span the membrane allows it to form defined pore-like structures, leading to leakage of cellular contents. nih.gov Aurein, being shorter, causes a more generalized membrane destabilization. nih.govcloudfront.net

Amphiphilicity, the segregation of polar and nonpolar residues, is fundamental to the function of both long and short peptides. It drives the initial binding to the membrane interface and is essential for disrupting membrane integrity, whether through pore formation or carpeting. mdpi.com For Maculatin, its length combined with its amphipathic structure allows it to insert and form transmembrane channels, a mechanism unavailable to shorter peptides like Aurein.

Impact of C-terminal Amidation on Biological Activity and Membrane Interaction

A common post-translational modification found in many naturally occurring antimicrobial peptides, including Maculatin-1.1, is the amidation of the C-terminal carboxyl group. nih.govresearchgate.net This seemingly minor chemical modification, replacing the C-terminal carboxylate (-COOH) with a carboxamide (-CONH2), has a significant impact on the peptide's stability and biological function. researchgate.net

C-terminal amidation neutralizes the negative charge of the carboxyl group, thereby increasing the peptide's net positive charge. researchgate.net This modification has been shown to enhance the antimicrobial potency of Maculatin-1.1. nih.govresearchgate.net Studies comparing the amidated form of Maculatin-1.1 with its free-acid (non-amidated) counterpart reveal that the amidated version exhibits higher antibacterial ability and greater membrane disruptive power. nih.govresearchgate.net

Furthermore, the amidation helps to maintain the structural stability of the peptide's α-helix when it comes into contact with membrane-mimicking environments like micelles. nih.govresearchgate.net Solid-state NMR studies have shown that C-terminal amidation plays a more significant role in disturbing the phospholipid headgroups of the membrane, though it has little effect on the lipid tails. nih.gov This modification not only enhances the peptide's direct antimicrobial action but also provides greater stability against degradation by proteases in a biological environment. nih.govresearchgate.net

Table 3: Comparison of Amidated vs. Non-Amidated Maculatin-1.1

FeatureAmidated Maculatin-1.1 (Native)Non-Amidated (Acidic) Maculatin-1.1
C-Terminus -CONH₂-COOH
Net Charge Higher positive chargeLower positive charge
Structural Stability Maintains α-helical structure in micelles. nih.govresearchgate.netLess stable
Membrane Disruption Higher disruptive ability; greater disturbance of phospholipid headgroups. nih.govresearchgate.netLower disruptive ability
Biological Activity Higher antibacterial ability and cytotoxicity. nih.govresearchgate.netLower antibacterial ability

Advanced Research Methodologies for Characterization of Maculatin 1.2 Interactions

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for detailing the structure and dynamics of Maculatin-1.2 at an atomic level, both in solution and in membrane-mimetic environments. sigmaaldrich.comrsc.org

Solution-State NMR for Conformational Studies in Micelles

In aqueous buffer, this compound is largely unstructured. nih.govresearchgate.net However, in the presence of membrane mimetics like detergent micelles, it undergoes a significant conformational change, adopting a helical structure. nih.govresearchgate.netubc.ca Solution-state NMR is instrumental in characterizing this transition and defining the three-dimensional structure of the peptide in these environments.

Studies using dodecylphosphocholine (B1670865) (DPC) micelles, sometimes mixed with lysomyristoyl-phosphatidylglycerol (LMPG) to mimic anionic bacterial membranes, have shown that this compound forms an α-helical conformation. researchgate.netfrontiersin.org The addition of anionic lipids can induce slight chemical shift perturbations along the peptide sequence, indicating specific interactions. frontiersin.org

Solid-State NMR for Peptide-Membrane Interactions in Bilayers

Solid-state NMR (ssNMR) provides invaluable insights into the interaction of this compound with more physiologically relevant lipid bilayers. researchgate.net These studies help to understand how the peptide perturbs the membrane structure, which is crucial for its antimicrobial activity. researchgate.netnih.gov

When interacting with zwitterionic dimyristoyl-phosphatidylcholine (DMPC) bilayers, ssNMR has revealed how this compound affects the lipid acyl chains. nih.gov In mixed DMPC/dimyristoylphosphatidylglycerol (DMPG) bilayers, which model bacterial membranes, this compound shows a stronger, concentration-dependent interaction that retains the bilayer's structural order, a finding consistent with pore formation. scispace.comresearchgate.net It has been observed that this compound has a more significant effect on the anionic DMPG lipids. researchgate.netfrontiersin.org The peptide has been found to disrupt the bilayer and promote the formation of an isotropic phase, which is indicative of highly mobile lipids, such as those found in a toroidal pore structure. rsc.orgasm.org

Techniques: 15N HSQC, 2H Static NMR, 31P Static NMR, TOCSY, NOESY, Paramagnetic Relaxation Enhancement (PRE)

A variety of specific NMR experiments are employed to dissect the this compound-membrane interactions:

¹⁵N HSQC (Heteronuclear Single Quantum Coherence): This two-dimensional experiment is used to obtain a "fingerprint" of the peptide, with each peak corresponding to a specific amino acid's backbone amide group. researchgate.netfrontiersin.org Comparing spectra in the presence of zwitterionic and anionic micelles reveals differences in interaction. researchgate.net Assignments of the resonances are typically achieved using TOCSY and NOESY experiments. researchgate.net

²H Static NMR: By using lipids with deuterated acyl chains (like d₅₄-DMPC), this technique probes the order and dynamics of the lipid chains within the bilayer. researchgate.netnih.govnih.gov It provides information on how this compound perturbs the hydrophobic core of the membrane. researchgate.netnih.govnih.gov

³¹P Static NMR: This method focuses on the phosphate (B84403) headgroups of the phospholipids (B1166683), providing information about the lipid phase, local order, and dynamics in this region of the bilayer. researchgate.netnih.gov Changes in the ³¹P NMR spectra upon addition of this compound indicate perturbations to the headgroup region. nih.gov For instance, the formation of an isotropic phase, observed in the presence of this compound, points towards highly mobile lipids, a characteristic of toroidal pore structures. asm.org

TOCSY (Total Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy): These are essential 2D ¹H-¹H experiments for the sequential assignment of amino acid residues in the peptide's structure. nih.gov NOESY is particularly crucial for determining the three-dimensional fold of the peptide by identifying protons that are close in space. researchgate.net

Paramagnetic Relaxation Enhancement (PRE): This technique is used to determine the depth of insertion and orientation of the peptide within a micelle or bilayer. researchgate.net By introducing a soluble paramagnetic agent like gadolinium (Gd-DTPA), researchers can observe which parts of the peptide are more exposed to the aqueous environment. researchgate.netfrontiersin.org For this compound in DPC/LMPG micelles, PRE experiments have shown that the N-terminus is more exposed to the solvent than the C-terminus, suggesting a specific orientation. researchgate.netfrontiersin.org

NMR TechniqueInformation Gained on this compound
Solution-State NMR Conformational changes (e.g., random coil to α-helix) in membrane-mimetic environments like micelles. nih.govresearchgate.netubc.ca
Solid-State NMR Interaction with and perturbation of lipid bilayers, including effects on lipid acyl chains and headgroups. researchgate.netnih.govscispace.com
¹⁵N HSQC Fingerprinting of the peptide backbone and monitoring interactions with different lipid compositions. researchgate.netfrontiersin.org
²H Static NMR Probing the order and dynamics of the lipid acyl chains in the presence of the peptide. researchgate.netnih.govnih.gov
³¹P Static NMR Investigating the effects on phospholipid headgroups and identifying lipid phase changes (e.g., formation of isotropic phases). researchgate.netnih.govasm.org
TOCSY & NOESY Sequential assignment of amino acid residues and determination of the 3D structure. researchgate.netnih.gov
PRE Determining the depth of insertion and orientation of the peptide within the membrane mimetic. researchgate.netfrontiersin.org

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Circular Dichroism (CD) spectroscopy is a rapid and powerful technique for assessing the secondary structure of proteins and peptides in various environments. nih.govcreative-proteomics.combiorxiv.org It measures the differential absorption of left- and right-circularly polarized light by chiral molecules. creative-proteomics.com

For this compound, CD studies confirm the findings from NMR, showing that the peptide is unstructured in aqueous buffer but adopts a significant α-helical conformation in the presence of membrane-mimetic environments such as anionic micelles (e.g., SDS) or lipid vesicles. researchgate.netfrontiersin.orgnih.gov In the presence of negatively charged vesicles mimicking bacterial membranes, the helical content of this compound can reach approximately 70%. rsc.orgasm.org The characteristic CD spectrum for an α-helix shows distinct negative bands around 208 and 222 nm. asm.org

EnvironmentSecondary Structure of this compoundKey Spectral Features
Aqueous BufferUnstructured/Random Coil nih.govresearchgate.netSingle negative band around 195-200 nm
Anionic Micelles (e.g., SDS)α-Helical researchgate.netNegative minima at ~208 nm and ~222 nm
Anionic Vesicles~70% α-Helical rsc.orgasm.orgNegative minima at ~208 nm and ~222 nm

Neutron Reflectometry (NR) for Probing Peptide Location and Orientation within Bilayers

Neutron reflectometry (NR) is a high-resolution technique used to determine the structure of thin films, making it ideal for studying the interaction of peptides with supported lipid bilayers. scispace.comumd.edu By using deuterium (B1214612) labeling of either the peptide or the lipids, NR can provide detailed information about the location, orientation, and distribution of this compound within the membrane. researchgate.netfrontiersin.orgumd.edu

NR experiments using a deuterium-labeled this compound have indicated that the peptide spans across anionic bilayers, which is consistent with a transmembrane orientation. researchgate.netfrontiersin.org These findings support the formation of transmembrane pores by this compound in model bacterial membranes. researchgate.netfrontiersin.org The combination of NR with other techniques like dual polarisation interferometry (DPI) has shown that in zwitterionic DMPC bilayers, this compound causes a concentration-dependent perturbation of bilayer order. In contrast, in mixed DMPC/DMPG bilayers, it interacts more strongly while the bilayer's lipid order and structure are retained, which is also consistent with pore formation. scispace.com

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a computational lens to view the dynamic interactions between this compound and lipid membranes at an atomic or coarse-grained level. conicet.gov.arnih.govcloudfront.net These simulations complement experimental data by offering a detailed, time-resolved picture of peptide-lipid interactions that can be difficult to capture experimentally.

MD simulations of this compound have been performed with various lipid compositions, including 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC) to model mammalian membranes, and mixtures of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine (B1235465) (POPE) and 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (POPG) to mimic bacterial membranes. conicet.gov.arnih.gov

Key findings from MD simulations include:

this compound has a strong tendency to form clusters within the membrane. conicet.gov.arnih.gov

The peptide can induce high curvature in the lipid bilayer. conicet.gov.arnih.gov

Simulations support a transmembrane orientation for this compound in bilayers. frontiersin.org

In contrast to its behavior in bilayers, this compound tends to wrap on the surface of micelles. frontiersin.org This highlights that the peptide's orientation is more influenced by the curvature of the membrane mimetic than by the charge of the lipids or detergents. frontiersin.org

Coarse-grained simulations have shown that this compound can form structures within the membrane that are less permeable to water compared to other peptides like Aurein (B1252700) 1.2, which tend to form more defined water-permeable pores. conicet.gov.ar

Simulation TypeLipid SystemKey Findings for this compound
Coarse-Grained MDPOPCInduces high membrane curvature; forms clusters inside the membrane. conicet.gov.ar
Coarse-Grained MDPOPE/POPGForms clusters and induces curvature, similar to behavior in POPC membranes. conicet.gov.arnih.gov
Full Atom MDDPC/LMPG MicellesWraps on the surface of the micelle. frontiersin.org
Full Atom MDDMPC/DMPG BilayersMaintains a transmembrane orientation. frontiersin.org

Coarse-Grained (CG-MD) Simulations for Long-Timescale Membrane Processes

Coarse-grained molecular dynamics (CG-MD) simulations are a powerful computational tool for investigating the interactions of this compound with lipid membranes over long timescales, which are often inaccessible to all-atom simulations. In this approach, groups of atoms are represented as single "beads," reducing the computational cost and allowing for the observation of large-scale and slow processes such as peptide aggregation, membrane curvature, and pore formation.

Extensive CG-MD simulations have been employed to study the differential interactions of this compound with model lipid structures. nih.gov These simulations often utilize pre-equilibrated lipid bilayers and introduce the peptides either in the aqueous phase or directly within the hydrophobic core of the membrane to observe their subsequent behavior. nih.govnih.gov

One key finding from CG-MD studies is that this compound has a strong tendency to form clusters. nih.govconicet.gov.ar When placed in the aqueous phase, these peptide clusters are adsorbed onto the surface of the lipid bilayer. conicet.gov.arresearchgate.net Simulations starting with this compound inside the membrane reveal that these clusters can induce significant local disorder and curvature in the bilayer. conicet.gov.arcloudfront.net This ability to induce membrane curvature is considered an important aspect of its mechanism. conicet.gov.ar

All-Atom MD Simulations for Detailed Atomic-Level Interactions

While coarse-grained simulations provide valuable insights into large-scale phenomena, all-atom molecular dynamics (MD) simulations offer a high-resolution view of the specific atomic-level interactions between this compound and lipid membranes. These simulations model every atom in the system, providing detailed information about peptide conformation, orientation, and the intricate network of interactions with lipid molecules.

All-atom MD simulations have been instrumental in understanding the structure-interaction relationship of peptides like this compound with bacterial outer membranes. nih.gov These studies can elucidate the initial binding events, which are often driven by electrostatic interactions between the cationic residues of the peptide and the anionic phosphate groups of the lipid A component of bacterial membranes. nih.gov

For this compound, all-atom simulations can complement experimental findings by providing a dynamic picture of its behavior. For instance, simulations can reveal how the peptide inserts into different membrane compositions, such as zwitterionic and anionic lipid bilayers. It has been noted that the behavior of an antimicrobial peptide near a membrane is highly dependent on the specific peptide sequence. mdpi.com With experimentally guided unbiased simulations, it has been shown that a single antimicrobial peptide can form a series of structurally diverse temporary pores. mdpi.com

These detailed simulations can also investigate the role of specific residues, such as the proline residue in Maculatin-1.1, in disrupting the membrane structure. nih.gov By observing the precise interactions at the atomic level, researchers can understand how such residues contribute to the peptide's ability to indent the membrane surface and disorder the lipid packing. nih.gov

Force Field Applications (e.g., MARTINI) in Peptide-Membrane Studies

The accuracy of molecular dynamics simulations heavily relies on the quality of the force field used to describe the interactions between atoms or coarse-grained beads. In the study of this compound and other antimicrobial peptides, the MARTINI force field is a widely used and well-established coarse-grained model. nih.govconicet.gov.arf1000research.com

The MARTINI force field simplifies the system by mapping, on average, four heavy atoms and their associated hydrogens to a single interaction site or "bead." This reduction in degrees of freedom allows for simulations to reach longer time and larger length scales, which are crucial for observing processes like membrane permeation and pore formation. cloudfront.netf1000research.com

Numerous studies on this compound have successfully employed the MARTINI force field to investigate its interaction with various lipid compositions. nih.govnih.govconicet.gov.arresearchgate.netf1000research.com For example, it has been used to model the interaction of this compound with 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) lipid structures, providing insights into the differential behavior of the peptide. nih.gov The results from these simulations are often in good agreement with experimental observations, showing that this compound can form pores while maintaining the bilayer structure. cloudfront.netf1000research.com

The MARTINI force field has also been applied to compare the interactions of Maculatin-1.1 with different model membranes, such as those composed of a mixture of 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1′-rac-glycerol) (POPG) and 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine (POPE), which mimic bacterial membranes. nih.govconicet.gov.arresearchgate.net These studies have revealed that while Maculatin-1.1 forms similar cluster structures in both POPC and POPG/POPE bilayers, its interaction with the latter leads to the penetration of some lipid headgroups into the hydrophobic core. conicet.gov.ar

Table 1: Simulation Parameters for this compound Interaction Studies

Parameter Description Typical Values/Settings
Simulation Software Package used for running MD simulations. GROMACS
Force Field Set of parameters to describe interatomic potentials. MARTINI (Coarse-Grained), GROMOS (All-Atom) mdpi.com
Lipid Bilayer Composition Model membrane systems. POPC, POPG/POPE mixtures nih.govconicet.gov.ar
Initial Peptide Configuration Starting position of the peptides. In aqueous solution or embedded within the bilayer core. nih.govf1000research.com
Ensemble Thermodynamic conditions of the simulation. NPT (constant number of particles, pressure, and temperature).
Time Step Integration time step for the equations of motion. 20 fs (Coarse-Grained) nih.gov

| Cutoff Distances | Range for non-bonded interactions. | 1.2 nm for Coulomb/van der Waals interactions. nih.gov |

Dual Polarization Interferometry (DPI) for Real-Time Membrane Binding and Structural Changes

Dual Polarization Interferometry (DPI) is a surface-sensitive optical technique that provides real-time, quantitative information on the binding of molecules to a supported lipid bilayer (SLB) and the resulting structural changes within the membrane. This method measures the mass, thickness, and density of the adsorbed layer, offering valuable insights into the mechanism of peptide-membrane interactions.

DPI studies have been crucial in characterizing the interaction of Maculatin-1.1 with model membranes. researchgate.net The technique allows for the analysis of changes in bilayer order as a function of the membrane-bound peptide mass. nih.govnih.gov For Maculatin-1.1, DPI has revealed that its binding to zwitterionic dimyristoylphosphatidylcholine (B1235183) (DMPC) bilayers is concentration-dependent and leads to an increasing perturbation of the bilayer order. researchgate.net In contrast, its interaction with anionic mixed DMPC-dimyristoylphosphatidylglycerol (DMPG) bilayers is stronger and occurs with the retention of lipid order, which is consistent with a pore-forming mechanism. researchgate.net

The presence of a proline residue at position 15 in Maculatin-1.1 has been shown by DPI to be central to its membrane interaction. researchgate.net This residue induces a significant change in membrane order and affects the bilayer's ability to recover from the structural changes caused by peptide binding and insertion. researchgate.net Furthermore, DPI has demonstrated that changes in the hydrophobic environment and the distribution of charge and hydrophobicity flanking this proline residue significantly affect membrane binding and order. nih.gov

DPI studies have also highlighted that Maculatin-1.1 binding can lead to a drop in bilayer order, even though the peptide itself binds predominantly at the surface regions of the bilayer. nih.gov This real-time analysis of bilayer structural changes provides a dynamic understanding of the membrane disruption process.

Table 2: Key Findings from DPI Studies of Maculatin-1.1

Parameter Measured Observation with DMPC (Zwitterionic) Observation with DMPC/DMPG (Anionic)
Binding Affinity Concentration-dependent. Stronger interaction compared to DMPC. researchgate.net
Bilayer Order Increasing perturbation with higher peptide concentration. researchgate.net Retention of lipid order, consistent with pore formation. researchgate.net
Effect of Pro-15 Induces significant changes in membrane order. researchgate.net Plays a central role in the interaction.

Differential Scanning Calorimetry (DSC) for Thermotropic Phase Behavior Analysis of Lipid-Peptide Mixtures

Differential Scanning Calorimetry (DSC) is a thermodynamic technique used to study the thermotropic phase behavior of lipid bilayers in the presence and absence of peptides like Maculatin-1.1. By measuring the heat changes associated with the gel-to-liquid-crystalline phase transition of the lipids, DSC provides information on how the peptide perturbs the physical properties of the membrane.

DSC studies have shown that Maculatin-1.1 interacts with and perturbs the thermotropic phase behavior of both zwitterionic dimyristoylphosphatidylcholine (DMPC) and anionic dimyristoylphosphatidylglycerol (DMPG) multilamellar vesicles. core.ac.uk The general effects include the suppression of the pre-transition and peptide concentration-dependent decreases in the temperature, cooperativity, and enthalpy of the main gel/liquid-crystalline phase transition. core.ac.uk

The magnitude of these effects is markedly different for different lipids. Anionic DMPG bilayers are more strongly perturbed by Maculatin-1.1 than zwitterionic DMPC bilayers at all peptide concentrations, indicating that membrane surface charge is a crucial factor in the interaction. core.ac.uk In contrast, the perturbation of zwitterionic dimyristoylphosphatidylethanolamine (B1222843) (DMPE) bilayers is weak. core.ac.uk

The DSC data can be resolved into different components, revealing peptide-poor and peptide-rich domains within the lipid mixture. core.ac.uk This suggests that the peptide does not distribute uniformly throughout the membrane but rather partitions into specific regions, altering their phase behavior. These findings are consistent with other biophysical techniques and contribute to a comprehensive understanding of how Maculatin-1.1 disrupts membrane structure.

Fourier-Transform Infrared (FTIR) Spectroscopy for Conformational Changes and H-D Exchange Studies

Fourier-Transform Infrared (FTIR) spectroscopy is a versatile technique for investigating the secondary structure of peptides and proteins in various environments, including in solution and when bound to lipid membranes. sartorius.comthermofisher.com By analyzing the vibrational frequencies of the peptide backbone, particularly the amide I band (associated with C=O stretching), FTIR can provide information about the conformational changes Maculatin-1.1 undergoes upon interacting with lipids. thermofisher.com

FTIR studies have revealed that Maculatin-1.1 is largely unstructured in aqueous solution but folds into an α-helical conformation upon incorporation into lipid membranes. core.ac.uk This induced folding is a common characteristic of many antimicrobial peptides and is essential for their activity.

Furthermore, FTIR can be used in conjunction with hydrogen-deuterium (H-D) exchange experiments to probe the extent of the peptide's insertion into the membrane. When the peptide is exposed to D₂O, the hydrogen atoms of the amide backbone that are accessible to the solvent will exchange with deuterium. By monitoring the changes in the FTIR spectrum, one can determine the degree of solvent accessibility and thus infer the peptide's location within the bilayer.

For Maculatin-1.1, H-D exchange studies combined with FTIR have shown a marked preference for binding to anionic DMPG bilayers over zwitterionic DMPC bilayers. A significantly lower percentage of amino acid residues underwent H-D exchange when the peptide was added to DMPG vesicles compared to DMPC vesicles, indicating a deeper and more protected insertion into the anionic membrane. core.ac.uk This supports the idea that electrostatic interactions play a key role in the initial binding and subsequent insertion of Maculatin-1.1 into bacterial-like membranes.

Fluorescence Spectroscopy for Membrane Permeabilization Assays (e.g., Probe Leakage)

Fluorescence spectroscopy offers a sensitive and widely used method to assess the ability of antimicrobial peptides like Maculatin-1.1 to permeabilize lipid membranes. A common approach is the probe leakage assay, where a fluorescent dye, such as carboxyfluorescein or calcein, is encapsulated at a self-quenching concentration within large unilamellar vesicles (LUVs). nih.govfrontiersin.org

When Maculatin-1.1 is added to a suspension of these dye-loaded vesicles, it can disrupt the membrane integrity, causing the entrapped dye to leak out into the surrounding buffer. This leakage results in the dequenching of the fluorescent probe and a corresponding increase in fluorescence intensity, which can be monitored over time. nih.govfrontiersin.org

Leakage experiments have demonstrated that Maculatin-1.1 is highly effective at permeabilizing model membranes. nih.gov The peptide/lipid molar ratio required to induce 50% probe leakage from POPC or POPC/POPG vesicles was found to be smaller for Maculatin-1.1 compared to other peptides like Aurein 1.2 and Citropin 1.1. nih.gov This indicates a higher lytic activity for Maculatin-1.1.

By using fluorescent markers of different molecular weights, these assays can also provide insights into the mechanism of permeabilization. The differential leakage of a small fluorescent probe compared to a larger one suggests the formation of discrete pores, which is the mechanism attributed to Maculatin-1.1. nih.gov In contrast, a non-selective release of all markers would be indicative of a more general membrane disruption or "carpeting" mechanism. nih.gov

Table 3: Compound Names Mentioned in the Article

Compound Name Abbreviation
This compound -
Maculatin-1.1 -
Aurein 1.2 -
Citropin 1.1 -
1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine POPC
1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1′-rac-glycerol) POPG
1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine POPE
dimyristoylphosphatidylcholine DMPC
dimyristoylphosphatidylglycerol DMPG
dimyristoylphosphatidylethanolamine DMPE
Carboxyfluorescein -
Calcein -
Lipid A -
Proline Pro

Electron Microscopy for Morphological Changes in Bacterial Cells

Electron microscopy serves as a powerful tool to visualize the direct impact of antimicrobial peptides on the physical structure of bacterial cells. In studies involving the closely related peptide, Maculatin-1.1, both transmission and scanning electron microscopy have been employed to observe the morphological alterations induced in Gram-positive bacteria, such as Staphylococcus aureus. asm.orgresearchgate.net

Researchers investigating the mechanism of action for Maculatin-1.1 utilized electron microscopy to capture high-resolution images of S. aureus cells after incubation with the peptide. The resulting electron micrographs revealed significant damage to the bacterial cell envelope. asm.org Untreated control cells typically display a smooth, intact surface. In contrast, cells exposed to Maculatin-1.1 exhibited distinctly rough and rippled cell surfaces. asm.org These observations suggest that the peptide causes considerable disruption and disorganization of the bacterial membrane, which is consistent with a mechanism that involves pore formation or significant membrane perturbation. asm.orgresearchgate.net The observed surface damage provides direct visual evidence of the peptide's lytic activity at the cellular level.

High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) for Characterization and Purity Assessment

High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are indispensable analytical techniques for the synthesis, purification, and characterization of peptides like Maculatin-1.1. These methods ensure the identity and purity of the peptide used in research, which is critical for the accuracy and reproducibility of experimental results. nih.govcore.ac.uk

In the chemical synthesis of Maculatin-1.1, HPLC is the primary method for purification. nih.gov Following solid-phase synthesis, the crude peptide is purified using a semipreparative reverse-phase HPLC column, such as a ZORBAX 300 SB-C18. nih.gov This process separates the full-length, correctly folded peptide from truncated sequences, deletion products, and other impurities. The purity of the collected fractions is then assessed using analytical HPLC, with studies reporting purities of greater than 95% to over 99%. nih.govcore.ac.uk

Mass spectrometry is used in conjunction with HPLC to confirm the molecular identity of the synthesized peptide. Electrospray ionization-mass spectrometry (ESI-MS) is typically employed to determine the molecular weight of the purified peptide. nih.gov The experimentally observed mass is compared to the theoretically calculated mass based on the peptide's amino acid sequence. A close match between the observed and calculated mass confirms that the correct peptide has been synthesized. nih.gov

Table 1: HPLC and MS Characterization of Synthetic Maculatin-1.1 nih.gov

ParameterMethod/InstrumentResult
Purification Semipreparative HPLC (Agilent 1200)Crude peptide purified to >99%
Column Type ZORBAX 300 SB-C18N/A
Analysis Electrospray Ionization-Mass SpectrometryIdentity of peptide confirmed
Calculated Mass N/A2,144.23 Da
Observed Mass ESI-MS (Bruker Daltonics Esquire-HCT)2,144.4 Da

Computational Design and Optimization Strategies for Maculatin 1.2 Analogues

Rational Design Principles for Peptide Modifications

Rational design of antimicrobial peptides involves the deliberate modification of their amino acid sequence to improve desired properties such as antimicrobial potency, selectivity, and stability. researchgate.netmdpi.com This approach is guided by an understanding of the structure-activity relationships of these peptides. researchgate.net Key principles in the rational design of AMP analogues, which are applicable to Maculatin-1.2, include modulating hydrophobicity, net charge, and secondary structure. researchgate.net

Modifications often involve amino acid substitutions to alter the hydrophobic/hydrophilic ratio, which is crucial for membrane interaction. researchgate.net For instance, increasing the net positive charge through the inclusion of cationic residues like lysine (B10760008) or arginine can enhance the initial electrostatic attraction to negatively charged bacterial membranes. mdpi.com The C-terminal amidation is another common modification that can enhance structural stability and antimicrobial activity. mdpi.com

While specific studies on the rational design of this compound analogues are limited in the available literature, research on the closely related Maculatin-1.1 and other frog-derived peptides like Aurein (B1252700) 1.2 provides valuable insights. For example, studies on Aurein 1.2 analogues have demonstrated that strategic amino acid substitutions can significantly enhance antimicrobial and anti-cancer activities. mdpi.com Similarly, the presence of a proline residue in Maculatin-1.1 has been shown to be crucial for its maximal antibacterial activity by inducing a kink in the helical structure, a feature that could be explored in the design of this compound analogues. core.ac.uknih.gov

Table 1: Key Physicochemical Properties of Related Antimicrobial Peptides

PeptideSequenceLength (Residues)Net Charge (at pH 7)
Maculatin-1.1GLFGVLAKVAAHVVPAIAEHF-NH221+3
Aurein 1.2GLFDIIKKIAESF-NH213+2
Citropin 1.1GLFDVIKKVASVIGGL-NH216+2

In Silico Modeling Techniques for Structure-Activity Prediction

In silico modeling, or computer-based simulation, is an indispensable tool for predicting the structure and activity of peptides before their synthesis, thereby saving time and resources. kcl.ac.uk These techniques allow for the investigation of peptide-membrane interactions at a molecular level.

Molecular dynamics (MD) simulations are a prominent in silico method used to study the behavior of AMPs in membrane environments. mdpi.comresearchgate.net Coarse-grained MD simulations, in particular, enable the study of larger systems and longer timescales, providing insights into processes like pore formation. mdpi.comresearchgate.net For instance, simulations of Maculatin-1.1 have shown that it has a strong tendency to form clusters and induce curvature in lipid bilayers, which is a potential mechanism of its antimicrobial action. researchgate.net While both Aurein 1.2 and Maculatin-1.1 are alpha-helical and cationic, simulations have revealed differences in their membrane-perturbing behaviors, with Aurein 1.2 forming more organized pore-like structures. mdpi.com

These computational studies can predict how changes in the amino acid sequence of this compound might affect its three-dimensional structure, its orientation within a bacterial membrane, and its ability to disrupt the membrane. acs.org Helical wheel projections are a simpler in silico tool used to visualize the amphipathic nature of helical peptides, which is a key determinant of their activity. mdpi.com

Machine Learning Approaches in Peptide Discovery and Optimization

Machine learning (ML) is increasingly being applied to accelerate the discovery and optimization of novel AMPs. ethz.ch ML models can be trained on large datasets of known AMPs to learn the complex relationships between peptide sequence and antimicrobial function. ethz.ch

Generative models can design entirely new peptide sequences with desired properties, while discriminative models can predict the antimicrobial activity of a given peptide. nih.gov These approaches can be used to screen vast virtual libraries of potential this compound analogues, identifying the most promising candidates for experimental validation.

A significant challenge in AMP development is ensuring high activity against microbial cells while minimizing toxicity to host cells. Machine learning models can be specifically trained to predict the selectivity of peptides. By using datasets that include both antimicrobial activity and hemolytic (toxicity to red blood cells) data, ML models can learn to differentiate between sequences that are likely to be selective and those that are not. jmlr.org

For the optimization of this compound analogues, a machine learning workflow would typically involve:

Data Acquisition: Compiling a dataset of AMP sequences with known antimicrobial and hemolytic activities.

Feature Engineering: Converting peptide sequences into numerical representations that can be used as input for ML models.

Model Training: Training an ML model, such as a neural network or a support vector machine, to predict activity and selectivity based on the engineered features.

Prediction and Optimization: Using the trained model to predict the properties of novel this compound analogues and to guide the design of sequences with improved profiles. nih.govmdpi.com

While specific machine learning models for this compound are not yet detailed in published research, the general frameworks developed for other AMPs are directly applicable and hold great promise for the future development of this compound-based therapeutics.

Emerging Research Directions and Preclinical Applications

Investigation of Maculatin-1.2 as a Research Template for Novel Antimicrobial Agents

The distinct structural and functional properties of this compound make it an excellent template for the rational design of new antimicrobial peptides with enhanced efficacy and specificity. researchgate.net Researchers are actively investigating its sequence to guide the development of analogs with improved therapeutic potential. researchgate.netconicet.gov.arnih.govnih.govcore.ac.ukresearchgate.netnih.gov

Key research findings in this area include:

Structure-Activity Relationship Studies: The substitution of specific amino acid residues in the this compound sequence has been shown to significantly impact its antimicrobial and lytic activities. For instance, replacing the proline residue at position 15 with glycine (B1666218) or alanine (B10760859) alters the peptide's conformation and reduces its lytic potency in anionic vesicles, highlighting the crucial role of this residue in its antibiotic activity. nih.gov

Development of Analogs: By modifying the this compound sequence, scientists aim to create analogs with enhanced characteristics. For example, the design of aurein (B1252700) 1.2 analogs, a related peptide, by introducing additional membrane-penetrating regions has been shown to increase both the potency and activity spectra of the natural template. researchgate.netnih.gov This strategy of rational design is being applied to this compound to develop peptides with broader-spectrum activity. nih.gov

Conformational Dynamics: Molecular dynamics simulations have revealed that this compound adopts a kinked, membrane-interfacial location at low peptide-to-lipid ratios. researchgate.net At higher concentrations, it exhibits cooperative membrane insertion of peptide aggregates. researchgate.net Understanding these conformational changes is vital for designing peptides that can effectively disrupt bacterial membranes.

Understanding Peptide Resistance Mechanisms at the Molecular Level

A critical area of investigation is the molecular basis of bacterial resistance to antimicrobial peptides like this compound. While AMPs are generally considered less prone to resistance development compared to conventional antibiotics, understanding the mechanisms that bacteria might employ to counteract their effects is crucial for the long-term viability of AMP-based therapies. researchgate.net

Current research focuses on:

Membrane Composition and Resistance: The lipid composition of bacterial membranes plays a significant role in their susceptibility to this compound. researchgate.net For instance, the presence of certain lipids, such as glycolipids, in bacterial membranes has been suggested to contribute to resistance by making it more difficult for peptides to form stable pore structures. conicet.gov.arresearchgate.net

Role of a Competitive Lipid Environment: Studies have shown that the lytic activity of this compound is influenced by the presence of a competitive lipid environment. nih.govacs.org In a mixed lipid environment, the peptide may show preferential binding and disruption of certain membrane types over others, which has implications for its selectivity and the potential for resistance development. nih.gov

Synergistic Interactions of this compound with Other Research Compounds

Combining this compound with other antimicrobial agents is a promising strategy to enhance its efficacy, broaden its spectrum of activity, and potentially overcome resistance.

Recent findings include:

Synergy with Other Antimicrobial Peptides: Studies have investigated the synergistic effects of this compound when combined with other frog-derived antimicrobial peptides like aurein 1.2 and caerin 1.1. researchgate.net Moderate synergistic activity has been observed against Staphylococcus aureus, suggesting that peptide combinations could be more effective than individual peptides. researchgate.net However, these synergistic effects in antimicrobial activity did not always correlate with an enhancement of their membrane-disrupting activity in model phospholipid vesicles. researchgate.net

Combination with Conventional Antibiotics: The potential for this compound to act synergistically with traditional antibiotics is an area of active exploration. By disrupting the bacterial membrane, this compound could facilitate the entry of other antibiotics into the bacterial cell, thereby increasing their effectiveness. This approach could help to lower the required doses of conventional antibiotics and reduce the development of resistance. nih.govjapsonline.com

Advanced Biophysical Models for Simulating Complex Biological Environments

To gain a deeper understanding of the molecular mechanisms underlying the action of this compound, researchers are employing increasingly sophisticated biophysical models and simulation techniques.

These advanced approaches include:

Coarse-Grained Molecular Dynamics (CG-MD) Simulations: CG-MD simulations have been instrumental in studying the interactions of this compound with lipid bilayers. conicet.gov.arnih.govresearchgate.netresearchgate.net These simulations allow researchers to observe phenomena such as peptide aggregation, membrane insertion, and pore formation over longer timescales than are accessible with all-atom simulations. researchgate.net For example, CG-MD has shown that Maculatin-1.1 has a strong tendency to form clusters and induce membrane curvature. conicet.gov.arnih.govresearchgate.netmdpi.com

Solid-State NMR Spectroscopy: This technique provides detailed information about the structure, orientation, and dynamics of this compound when bound to lipid membranes. frontiersin.orgfrontiersin.org Solid-state NMR studies have been used to characterize the peptide's interaction with model bacterial membranes, revealing details about its insertion depth and helical conformation. frontiersin.org

Advanced Microscopy and Spectroscopy Techniques: Techniques such as confocal fluorescence microscopy and circular dichroism spectroscopy are used to directly visualize membrane leakage and monitor the conformational changes of this compound upon interaction with lipid vesicles. nih.govnih.gov These methods have provided evidence for a pore-forming mechanism of action for Maculatin-1.1. nih.govnih.gov

The utilization of these advanced biophysical models is crucial for bridging the gap between in vitro experiments and the complex reality of the cellular environment, ultimately guiding the development of more effective and targeted antimicrobial therapies based on the this compound scaffold.

Q & A

Q. How is the structural characterization of Maculatin-1.2 typically performed in experimental studies?

Structural elucidation involves circular dichroism (CD) spectroscopy for secondary structure analysis and nuclear magnetic resonance (NMR) for 3D folding. For reproducibility, protocols must detail solvent conditions (e.g., membrane-mimetic environments) and temperature controls. Experimental sections should explicitly reference known peptide standards and include raw spectral data in supplementary materials .

Q. What in vitro assays are recommended for evaluating this compound’s antimicrobial activity?

Standard assays include minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria and time-kill kinetics. Ensure consistency by adhering to CLSI guidelines for broth microdilution and including positive controls (e.g., polymyxin B). Data interpretation must differentiate between bacteriostatic and bactericidal effects using growth curve analysis .

Q. How can researchers address batch-to-batch variability in synthetic this compound samples?

Implement rigorous quality control: HPLC purity thresholds (>95%), mass spectrometry verification, and endotoxin testing. Document synthesis protocols (e.g., solid-phase peptide synthesis) with explicit resin types, cleavage conditions, and purification steps. Cross-validate biological activity across batches using standardized assays .

Q. What model systems are appropriate for studying this compound’s membrane interactions?

Use lipid vesicle models (e.g., POPC/POPG liposomes) for bilayer permeabilization assays (dye leakage, calcein release). Include atomic force microscopy (AFM) or surface plasmon resonance (SPR) for kinetic binding data. Ensure lipid-to-peptide ratios are justified based on physiological relevance .

Q. How should researchers design controls for cytotoxicity studies of this compound?

Negative controls: Non-membrane-active peptides (e.g., scrambled sequences). Positive controls: Established cytotoxic agents (e.g., melittin). For eukaryotic cells, use hemolysis assays (RBCs) and mammalian cell lines (e.g., HEK293), reporting IC50 values with 95% confidence intervals. Normalize data to untreated cells and solvent-only controls .

Advanced Research Questions

Q. What methodologies resolve contradictions in reported mechanisms of this compound’s selectivity?

Employ comparative molecular dynamics (MD) simulations with bacterial vs. mammalian membrane models. Validate hypotheses using mutagenesis (e.g., residue substitutions at hydrophobic domains) and single-cell imaging (fluorescence lifetime microscopy). Align findings with structural-activity relationship (SAR) models .

Q. How can researchers optimize this compound’s stability in physiological conditions?

Conduct protease degradation assays (serum stability tests) paired with PEGylation or D-amino acid substitutions. Use LC-MS/MS to identify cleavage sites and design analogs with improved pharmacokinetics. Validate stability in vivo using murine infection models .

Q. What statistical approaches are robust for analyzing this compound’s synergistic effects with antibiotics?

Apply fractional inhibitory concentration (FIC) indices and isobologram analysis. For non-linear interactions, use Bliss independence or Chou-Talalay models. Ensure power analysis determines sample sizes, and report p-values with multiplicity corrections (e.g., Bonferroni) .

Q. How to investigate this compound’s immunomodulatory effects without confounding cytotoxicity?

Use sub-lethal concentrations in cytokine profiling (ELISA, Luminex) and flow cytometry for immune cell activation markers (e.g., CD86, MHC-II). Include endotoxin-free peptide preparations and negative controls (e.g., LPS inhibitors). Validate findings in primary cell cultures and knockout models .

Q. What computational tools predict this compound’s interactions with host proteins?

Combine molecular docking (AutoDock Vina) with machine learning (AlphaFold-Multimer) for binding affinity predictions. Cross-reference with transcriptomic data (RNA-seq) from treated cells to identify pathways influenced by peptide-protein interactions. Experimental validation via co-immunoprecipitation (Co-IP) is critical .

Methodological Best Practices

  • Data Reproducibility : Document all experimental parameters (e.g., pH, ionic strength) and raw datasets in supplementary materials .
  • Research Frameworks : Align questions with PICOT (Population, Intervention, Comparison, Outcome, Time) and FINER (Feasible, Interesting, Novel, Ethical, Relevant) criteria .
  • Conflict Resolution : Use meta-analysis for literature contradictions and transparently report limitations in discussion sections .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.